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This technical guide provides a detailed overview of the biosynthetic pathway of bombykal, a
minor but significant component of the female sex pheromone blend of the silkworm, Bombyx

mori. The primary audience for this document includes researchers, scientists, and

professionals in drug development and insect biochemistry.

Introduction to Bombyx mori Pheromone
Biosynthesis
The female silkworm moth, Bombyx mori, releases a specific blend of sex pheromones to

attract males for mating. This blend primarily consists of (E,Z)-10,12-hexadecadien-1-ol, known

as bombykol, which was the first pheromone to be chemically characterized.[1] A second

component, the corresponding aldehyde (E,Z)-10,12-hexadecadienal, or bombykal, is also

present in the pheromone gland at an approximate ratio of 11:1 (bombykol:bombykal).[2]

While bombykol is the principal attractant, bombykal also elicits a strong electrophysiological

response in male antennae and plays a role in mating behavior.[3][4]

The biosynthesis of these C16 pheromones occurs de novo in specialized pheromone gland

(PG) cells located in the female's abdominal tip. The entire process is initiated from acetyl-CoA

and involves a series of fatty acid synthesis and modification steps, regulated by the

Pheromone Biosynthesis Activating Neuropeptide (PBAN).[1][5][6] This guide details the

complete pathway, with a specific focus on the terminal steps leading to the formation of

bombykal.
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The Core Biosynthetic Pathway: From Acetyl-CoA to
Bombykol
The synthesis of bombykal is intrinsically linked to the biosynthesis of its direct precursor,

bombykol. The pathway begins with common fatty acid synthesis and proceeds through unique

desaturation and reduction steps.[1][6]

Fatty Acid Synthesis (FAS): The process starts with the de novo synthesis of the C16

saturated fatty acid, palmitate, from acetyl-CoA via the canonical FAS pathway.[5][6] Key

components like the Acyl Carrier Protein (ACP), encoded by the BmACP gene, are essential

for this initial stage.[5] The resulting palmitoyl-CoA serves as the primary substrate for the

subsequent modification enzymes.

Bifunctional Desaturation: The next crucial phase involves two consecutive desaturation

steps, both catalyzed by a single, bifunctional acyl-CoA desaturase encoded by the gene

Bmpgdesat1.[7][8] This enzyme, specifically expressed in the pheromone gland, first

introduces a cis double bond at the Δ11 position of the palmitoyl-CoA to produce

(Z11)-16:acyl-CoA.[7] Subsequently, the same enzyme catalyzes a unique Δ10,12-

desaturation, converting the mono-unsaturated intermediate into the conjugated diene,

(E,Z)-10,12-hexadecadienoyl-CoA, the direct acyl precursor of bombykol.[7][8]

Fatty-Acyl Reduction: The final step in bombykol synthesis is the reduction of the

(E,Z)-10,12-hexadecadienoyl-CoA to its corresponding alcohol. This reaction is catalyzed by

a pheromone gland-specific fatty-acyl reductase (pgFAR).[9][10] This enzyme shows strong

substrate specificity for the C16 diene precursor.[9] The resulting product is bombykol, the

major component of the pheromone blend.

The Terminal Step: Oxidation of Bombykol to
Bombykal
The formation of bombykal occurs via the oxidation of bombykol. This terminal step is critical

for producing the final pheromone blend ratio.

Recent transcriptomic studies comparing B. mori with its wild ancestor B. mandarina (which

only produces bombykol) have identified several candidate genes responsible for this
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conversion.[2] The leading candidates are a family of alcohol oxidases (AOs). Four specific

genes, BmorAO1, BmorAO2, BmorAO3, and BmorAO4, have been identified as potentially

involved due to their expression profiles in the pheromone gland.[2]

Furthermore, the pathway is likely subject to metabolic regulation. Bombykal may be

converted back to bombykol by an aldehyde reductase (BmorAR1) or further metabolized to

the corresponding carboxylic acid by an aldehyde oxidase (BmorAOX5), allowing the cell to

maintain the precise 11:1 pheromone ratio.[2]

The following diagram illustrates the complete biosynthetic pathway from palmitoyl-CoA to

bombykal and its subsequent metabolism.

Bombykal Biosynthesis Pathway in Bombyx mori

Palmitoyl-CoA (C16:0) Bmpgdesat1
(Δ11-desaturation) (Z)-11-Hexadecenoyl-CoA Bmpgdesat1

(Δ10,12-desaturation) (E,Z)-10,12-Hexadecadienoyl-CoA pgFAR Bombykol
((E,Z)-10,12-Hexadecadien-1-ol)

BmorAOs
(BmorAO1-4)

Bombykal
((E,Z)-10,12-Hexadecadienal)

BmorAR1

BmorAOX5 (E,Z)-10,12-Hexadecadienoic Acid

Click to download full resolution via product page

Caption: The biosynthetic pathway of bombykal from palmitoyl-CoA in Bombyx mori.

Quantitative Data Summary
Quantitative analysis of pheromone components and enzyme products is crucial for

understanding the pathway's regulation. The available data is summarized below.
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Parameter Value
Source
Organism/Syst
em

Significance Reference

Pheromone

Blend Ratio

Bombykol :

Bombykal
11 : 1

B. mori

Pheromone

Gland

Defines the

species-specific

pheromone

signal.

[2]

Desaturase

Product Ratio

E10,Z12–16:Me :

E10,E12–16:Me
5 : 1

Sf9 cells

expressing B.

mori Desat1

Indicates the

stereoselectivity

of the

bifunctional

desaturase.

[7]

Fatty Acyl

Reductase

Products

C16 Alcohols

from Palmitoyl-

CoA

Hexadecan-1-ol:

81.2%(Z)-11-

hexadecen-1-ol:

12.3%Bombykol:

6.5%

B. mori

Pheromone

Gland

Homogenate

Shows the

composition of

alcohols

produced when

the initial

precursor is

supplied.

[11]

Regulatory Control via PBAN Signaling
The biosynthesis of pheromones is not continuous but is tightly regulated by the Pheromone

Biosynthesis Activating Neuropeptide (PBAN).[5][12] PBAN is a 33-amino acid peptide that

originates in the subesophageal ganglion.[5] Upon release, it binds to its G protein-coupled

receptor (PBANR) on the surface of pheromone gland cells.[12] This binding initiates a signal
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transduction cascade that stimulates the lipolysis of triacylglycerols (TAGs) stored in

cytoplasmic lipid droplets.[5][6] This lipolysis releases the fatty acid precursors required for

bombykol and bombykal synthesis. PBAN signaling is also implicated in regulating the activity

of the fatty-acyl reductase (pgFAR).[9][11]

This diagram outlines the signaling cascade initiated by PBAN to stimulate pheromone

production.
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Caption: PBAN signaling cascade activating the release of pheromone precursors.
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Key Experimental Protocols
The elucidation of the bombykal biosynthetic pathway has relied on several key molecular and

biochemical techniques.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is used to determine the

expression patterns of candidate genes in different tissues and at various developmental

stages.

RNA Extraction: Total RNA is isolated from specific tissues (e.g., pheromone gland, fat body,

muscle) of B. mori at different time points (e.g., days before and after eclosion) using a

suitable reagent like TRIzol.

cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse

transcriptase kit with oligo(dT) or random primers.[2]

PCR Amplification: The cDNA is used as a template for PCR with gene-specific primers

designed for the target gene (e.g., BmorAO1) and a control gene (e.g., actin).

Analysis: PCR products are resolved on an agarose gel. The presence and intensity of a

band at the expected size indicate gene expression.

To confirm the function of enzymes like desaturases and reductases, their genes are

expressed in systems that do not naturally produce these compounds, such as Sf9 insect cells

or yeast.

Cloning: The full-length open reading frame of the candidate gene (e.g., Bmpgdesat1) is

cloned into a suitable expression vector (e.g., a baculovirus transfer vector like pFastBac1).

[7]

Expression:

Baculovirus System: The recombinant vector is used to generate a recombinant

baculovirus, which then infects Sf9 insect cells. The cells are cultured for 48-72 hours to

allow for protein expression.[7]
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Yeast System: The gene is cloned into a yeast expression vector (e.g., pYES2) and

transformed into Saccharomyces cerevisiae. Expression is induced by growing the yeast

in a galactose-containing medium.[9]

Substrate Feeding: The cultured cells are supplied with a potential substrate (e.g., palmitic

acid for Desat1, or (E,Z)-10,12-hexadecadienoic acid for pgFAR).[7][9]

Product Analysis: After incubation, lipids are extracted from the cells, derivatized (e.g., to

fatty acid methyl esters - FAMEs), and analyzed by Gas Chromatography-Mass

Spectrometry (GC-MS) to identify the enzymatic products.[7]

RNA interference (RNAi) is a powerful tool used to knock down the expression of a specific

gene in vivo to observe the resulting phenotype, thereby confirming the gene's function.

dsRNA Synthesis: A 300-500 bp region of the target gene is amplified by PCR using primers

with T7 promoter sequences at their 5' ends. The resulting PCR product is used as a

template for in vitro transcription to synthesize double-stranded RNA (dsRNA).[12]

Injection: A specific dose (e.g., 5 µg) of the purified dsRNA is injected into B. mori at the

pupal stage. A control group is injected with dsRNA for a non-related gene (e.g., EGFP).[12]

[13]

Phenotypic Analysis: After the adults emerge, the effect of the gene knockdown is assessed.

This can involve:

Pheromone Titer Measurement: Pheromone glands are excised, and the

bombykol/bombykal content is extracted and quantified using GC-MS. A significant

reduction compared to the control indicates the gene's involvement.[12]

Morphological Analysis: For genes involved in precursor storage like BmFATP, the

accumulation of lipid droplets in PG cells is observed via microscopy after staining with a

lipid marker like Nile red.[14]

This diagram shows a typical workflow for identifying and functionally validating genes in a

biosynthetic pathway.
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Workflow for Pheromone Biosynthesis Gene Identification
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EST Library / Transcriptome
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(Select PG-specific genes)
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(RT-PCR across tissues/time)

4. In Vivo Functional Screen
(RNAi Knockdown in Pupae)

Selects top candidates

6. In Vitro Functional Assay
(Heterologous Expression)

Selects top candidates

5. Pheromone Quantification
(GC-MS Analysis)

7. Gene Function Confirmed

Phenotype observed

Enzymatic activity confirmed
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Caption: A standard experimental workflow for gene discovery and validation.

Conclusion and Future Directions
The biosynthetic pathway of bombykal in Bombyx mori is a highly specialized extension of the

bombykol synthesis pathway. It begins with palmitate and proceeds through the well-

characterized actions of a bifunctional desaturase (Bmpgdesat1) and a specific reductase
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(pgFAR) to produce bombykol. The terminal and defining step is the oxidation of bombykol to

bombykal, a reaction likely catalyzed by one or more alcohol oxidases (BmorAOs).

While significant progress has been made in identifying the key genes and regulatory

mechanisms, future research should focus on the definitive functional characterization of the

candidate BmorAO genes to pinpoint the specific enzyme responsible for bombykal
production. Further investigation into the kinetics and regulatory control of BmorAR1 and

BmorAOX5 will provide a more complete understanding of how the precise 11:1 pheromone

ratio is maintained. This knowledge not only deepens our understanding of insect chemical

communication but also provides potential targets for developing novel and species-specific

pest management strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/12871998/
https://pubmed.ncbi.nlm.nih.gov/12871998/
https://pubmed.ncbi.nlm.nih.gov/8900596/
https://pubmed.ncbi.nlm.nih.gov/8900596/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1450183/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1450183/
https://www.researchgate.net/publication/7241957_Targeted_disruption_of_genes_in_the_Bombyx_mori_sex_pheromone_biosynthetic_pathway
https://pubmed.ncbi.nlm.nih.gov/19112106/
https://pubmed.ncbi.nlm.nih.gov/19112106/
https://www.benchchem.com/product/b013413#biosynthesis-pathway-of-bombykal-in-bombyx-mori
https://www.benchchem.com/product/b013413#biosynthesis-pathway-of-bombykal-in-bombyx-mori
https://www.benchchem.com/product/b013413#biosynthesis-pathway-of-bombykal-in-bombyx-mori
https://www.benchchem.com/product/b013413#biosynthesis-pathway-of-bombykal-in-bombyx-mori
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b013413?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

